S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate

Description

Organophosphorus Compound Classification

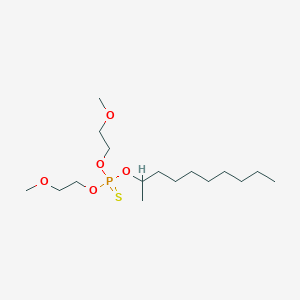

Organophosphorus compounds are defined by the presence of at least one phosphorus-carbon (P–C) bond or phosphorus-oxygen (P–O) bond within an organic framework. These compounds are systematically categorized based on phosphorus oxidation states and functional group configurations. S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate belongs to the phosphorus(V) subclass, specifically as a thiophosphate triester, where phosphorus is bonded to three oxygen atoms and one sulfur atom (Figure 1).

Table 1: Classification of Organophosphorus(V) Compounds

The thiophosphate group ($$ \text{P=S} $$) in this compound differentiates it from conventional phosphate esters, imparting distinct electronic and steric properties. This structural feature enhances its stability against hydrolysis compared to oxyphosphates, as the thiophosphoryl bond resists nucleophilic attack.

Chronological Development of Alkyl Phosphorothioates

The synthesis of alkyl phosphorothioates emerged in the mid-20th century alongside advancements in organophosphorus chemistry. Early work focused on modifying phosphate esters by substituting oxygen with sulfur to alter reactivity and biological activity. The introduction of alkoxyalkyl groups, such as 2-methoxyethyl chains, represented a strategic innovation to balance lipophilicity and solubility.

Key milestones include:

- 1950s–1960s : Development of thiophosphate esters as agrochemical intermediates, leveraging their hydrolytic stability for prolonged environmental persistence.

- 1970s–1980s : Exploration of alkoxyalkyl substituents to fine-tune physicochemical properties for industrial applications, such as plasticizers and flame retardants.

- 2000s–Present : Characterization of this compound via advanced spectroscopic methods, confirming its structure and reactivity patterns.

The compound’s CAS registration (72197-87-6) in the late 20th century marked its formal recognition as a distinct chemical entity, though its commercial synthesis remains limited to specialized contexts.

Position Within Thiophosphate Ester Family

Thiophosphate esters are a subclass of organophosphorus compounds where one or more oxygen atoms in the phosphate group are replaced by sulfur. This compound belongs to the O,O-dialkyl S-alkyl thiophosphate subgroup, characterized by two alkoxy groups and one alkylthio group bonded to phosphorus.

Table 2: Structural Comparison of Representative Thiophosphate Esters

The 2-methoxyethyl groups in this compound enhance its solubility in polar solvents, while the decylthio chain contributes to lipid membrane affinity. This dual functionality positions it as a hybrid structure within the thiophosphate family, bridging fully hydrophilic and lipophilic analogs.

Properties

CAS No. |

72197-87-6 |

|---|---|

Molecular Formula |

C16H35O5PS |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

decan-2-yloxy-bis(2-methoxyethoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C16H35O5PS/c1-5-6-7-8-9-10-11-16(2)21-22(23,19-14-12-17-3)20-15-13-18-4/h16H,5-15H2,1-4H3 |

InChI Key |

GHWRNPHQCPNPLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)OP(=S)(OCCOC)OCCOC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the reaction of appropriate alcohols with chlorophosphorothioate reagents to form phosphorodiamidite intermediates, which are then converted into the target phosphorothioate ester. The key steps include:

Formation of phosphorodiamidite intermediates: Alcohols such as 2-methoxyethanol derivatives and decyl alcohol are reacted with bis(diisopropylamino)chlorophosphine to yield phosphorodiamidite reagents. This step is crucial for introducing the phosphorothioate backbone with the desired alkyl substituents.

Coupling with nucleoside or alkyl alcohols: The phosphorodiamidite intermediates are then reacted with the decyl alcohol and 2-methoxyethyl alcohol groups under controlled conditions, often in the presence of activators like tetrazole, to form the phosphorothioate ester linkages.

Sulfurization: The phosphite intermediates are oxidized or sulfurized to convert the phosphorus(III) species into the phosphorothioate (P=S) form. Sulfurizing agents such as 3-ethoxy-1,2,4-dithiazole-5-one (EDITH) are commonly used to achieve this transformation with high efficiency.

Solid-Phase Synthesis Adaptations

For applications involving oligonucleotides, the synthesis of S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate-modified nucleotides is adapted to solid-phase synthesis protocols:

Phosphoramidite monomer preparation: The compound is incorporated into nucleoside phosphoramidites by replacing the standard 2-cyanoethyl protecting group with the bis(2-methoxyethyl)phosphorothioate moiety. This allows for the automated assembly of oligonucleotides containing the this compound modification.

Compatibility with standard coupling protocols: The modified phosphoramidites are compatible with standard solid-phase oligonucleotide synthesis, using modified coupling and sulfurization steps to ensure the integrity of the phosphorothioate linkage.

Deprotection and purification challenges: The presence of bulky alkyl groups such as decyl can complicate deprotection and purification steps, sometimes leading to side reactions or lower yields. Careful optimization of deprotection conditions (e.g., mild ammonia treatment) is necessary to minimize phosphodiester side products and maintain high purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Yield Range (%) |

|---|---|---|---|

| Phosphorodiamidite formation | Bis(diisopropylamino)chlorophosphine, alcohols | Performed under inert atmosphere, dry solvents | Typically >80% |

| Coupling | Tetrazole or similar activators, room temp | Controlled addition to avoid side reactions | 70–90% |

| Sulfurization | EDITH or sulfurizing agents, room temp | Converts P(III) to P(V) phosphorothioate | >90% |

| Deprotection | Mild ammonia or ethylenediamine-THF | Avoids cleavage of sensitive groups | Variable, 60–85% |

Note: Yields depend on scale, purity of reagents, and precise reaction conditions.

Research Findings and Analytical Data

Stability: The phosphorothioate linkage with bis(2-methoxyethyl) groups and decyl substitution shows improved stability compared to simple phosphorothioates, especially in oligonucleotide contexts. However, bulky alkyl groups can cause steric hindrance affecting coupling efficiency and purification.

Biological activity: Incorporation of this compound into oligonucleotides enhances binding affinity to RNA targets and can modulate enzyme interactions, which is valuable for antisense and splice-switching applications.

Side reactions: Studies report minor formation of phosphodiester side products during deprotection, especially with multiple methoxyethyl modifications. Optimization of sulfurization and deprotection steps reduces these impurities.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Challenges/Notes |

|---|---|---|---|

| Phosphorodiamidite synthesis | Reaction of alcohols with bis(diisopropylamino)chlorophosphine | Dry inert atmosphere, anhydrous solvents | Requires strict moisture control |

| Coupling to form phosphite | Activation with tetrazole, coupling with decyl and methoxyethyl alcohols | Room temperature, controlled addition | Steric hindrance from decyl group possible |

| Sulfurization | Conversion of phosphite to phosphorothioate | EDITH or sulfurizing agents, mild conditions | Critical for phosphorothioate formation |

| Deprotection and purification | Removal of protecting groups, purification | Mild ammonia or ethylenediamine-THF | Side reactions possible, requires optimization |

Chemical Reactions Analysis

Oxidation and Sulfurization Processes

The oxidation and sulfurization steps are critical for forming the phosphorothioate backbone:

-

Oxidation : Converts phosphorodiester intermediates to phosphorothioate bonds. Iodine-based oxidation ensures precise sulfur incorporation .

-

Sulfurization : DDTT replaces oxygen with sulfur in the phosphorus center, stabilizing the backbone. This step is sensitive to reaction conditions and can lead to side products if not optimized .

Isomer Effects on Reaction Outcomes

Phosphorothioate bonds introduce chiral centers (Rp or Sp configurations), which significantly influence reactivity and stability:

-

Rp Isomers : Form more stable duplexes with RNA but are more susceptible to exonuclease degradation .

-

Sp Isomers : Targeted by endonucleases, leading to faster degradation .

Table 2: Rp vs. Sp Isomer Characteristics

Challenges in Reaction Stability and Optimization

-

Phosphothiotriester Instability : Primary and tertiary phosphothiotriesters (e.g., t-butyl triesters) are prone to cleavage during synthesis, yielding phosphorothioates instead . Secondary triesters (e.g., tetrahydropyranyl (THP)) show improved stability .

-

Deprotection Issues : Ammonia deprotection of triesters can lead to partial cleavage, requiring careful control of reaction temperature and duration .

Comparative Analysis of Reaction Conditions

Table 3: Stability of Phosphothiotriester Backbones

Scientific Research Applications

Antisense Oligonucleotide Technology

Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acids designed to bind to specific mRNA molecules, thereby inhibiting their expression. The incorporation of phosphorothioate modifications, such as those found in S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate, enhances the stability and efficacy of these oligonucleotides.

Case Studies

- Cancer Treatment : Research has shown that phosphorothioate-modified ASOs can effectively reduce levels of anti-apoptotic proteins like Bcl-2 in cancer cells, promoting apoptosis. For example, studies demonstrated that 2'-O-methyl modifications in conjunction with phosphorothioate backbones led to enhanced stability and reduced toxicity in T24 bladder cancer cells .

- Neurological Disorders : ASOs targeting specific genes involved in neurodegenerative diseases have been developed using phosphorothioate modifications. These ASOs can penetrate the blood-brain barrier and modulate gene expression in neuronal tissues .

Pharmacological Properties

The pharmacological properties of this compound contribute significantly to its applications:

- Increased Stability : The phosphorothioate backbone provides resistance to nuclease degradation, enhancing the half-life of the oligonucleotides in biological systems .

- Reduced Off-target Effects : Modifications such as 2'-O-methoxyethyl reduce non-specific binding to proteins and other nucleic acids, improving the specificity of therapeutic effects .

FDA-approved Therapies

Several ASOs with similar modifications have received FDA approval for various conditions:

- Mipomersen (Kynamro) : A 2'-O-methoxyethyl ASO used for treating familial hypercholesterolemia.

- Nusinersen (Spinraza) : Approved for spinal muscular atrophy, showcasing the potential of phosphorothioate-modified ASOs in treating genetic disorders .

Novel Drug Delivery Systems

Recent advancements have explored the use of this compound within drug delivery systems:

- Extracellular Vesicles : Research indicates that encapsulating ASOs within extracellular vesicles enhances targeted delivery to tissues such as the central nervous system and liver, providing a promising avenue for treating systemic diseases .

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Formation of Phosphorothioate Linkages : Utilizing chiral oxazaphospholidine reagents allows for the creation of stereochemically pure oligonucleotides.

- Purification and Characterization : Techniques such as ion-pair liquid chromatography coupled with mass spectrometry are employed to ensure purity and confirm structural integrity .

Data Table

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Cancer Treatment | Targeting Bcl-2 mRNA | Reduced protein levels; promoted apoptosis |

| Neurological Disorders | Gene modulation via ASOs | Effective delivery across blood-brain barrier |

| FDA-approved Therapies | Mipomersen, Nusinersen | Successful treatment outcomes in clinical trials |

| Drug Delivery Systems | Encapsulation in extracellular vesicles | Enhanced targeting and reduced side effects |

Mechanism of Action

The mechanism of action of S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In the case of antisense oligonucleotides, it can enhance the stability and binding affinity of the oligonucleotides to their target RNA sequences, thereby modulating gene expression.

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Yields for analogs range from 81% to 97%, suggesting that steric and electronic effects of substituents influence reaction efficiency. The absence of 2-methoxyethyl groups in the evidence compounds precludes direct comparison, but the polar nature of these groups may complicate synthesis .

- Physical State : Most analogs are oils, indicating that S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate likely shares this property.

Spectroscopic and Analytical Data

Phosphorothioates are routinely characterized using NMR and mass spectrometry. For example:

- Compound 20 : ^31P NMR shift at δ 58.2 ppm; HRMS (ESI) m/z: 353.13208 (calc. 353.13107) .

- Compound 23 : ^31P NMR shift at δ 56.8 ppm; HRMS (ESI) m/z: 428.10883 (calc. 428.10799) .

The 2-methoxyethyl groups in this compound would likely deshield the phosphorus atom, leading to a distinct ^31P NMR shift compared to alkyl or aryl substituents.

Functional and Application-Based Comparison

Pharmaceutical Relevance

- 2′-O-(2-Methoxyethyl) Modified Oligonucleotides : These show enhanced nuclease resistance and tissue uptake compared to unmodified analogs, as seen in antisense therapeutics . By analogy, the 2-methoxyethyl groups in this compound may improve metabolic stability in vivo.

Biological Activity

S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate is a phosphorothioate compound that has garnered attention for its biological activity, particularly in the context of antisense oligonucleotides (ASOs). This compound features modifications that enhance its stability and efficacy in targeting specific RNA sequences, which are crucial for therapeutic applications. The following sections will delve into the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Modifications

This compound is characterized by its phosphorothioate backbone combined with 2'-O-(2-methoxyethyl) modifications. These modifications significantly enhance the compound's stability against nucleases and improve its binding affinity for target RNA sequences. The structural characteristics can be summarized as follows:

| Component | Description |

|---|---|

| Backbone | Phosphorothioate |

| Modifications | 2'-O-(2-methoxyethyl) |

| Biological Activity | Enhanced RNA binding and stability |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a favorable absorption and distribution in biological systems. Studies have shown that oligonucleotides with 2'-O-MOE modifications exhibit improved plasma stability and reduced clearance rates compared to traditional phosphodiester linkages. For instance, research indicated that these modified oligonucleotides had approximately 50% of the dose excreted in urine as intact compounds, showcasing their enhanced bioavailability .

The mechanism by which this compound exerts its biological effects primarily involves the modulation of gene expression through antisense mechanisms. The compound binds to complementary RNA sequences, leading to RNase H-mediated degradation of the target mRNA. This process results in reduced expression of specific proteins associated with various diseases.

Key Findings:

- Stability : The 2'-O-MOE modification provides resistance to nuclease degradation, allowing for sustained activity within cellular environments .

- Cellular Uptake : The compound enters cells via endocytic pathways, where it is released from late endosomes into the cytoplasm, facilitating its action on target RNAs .

Cytotoxicity and Immune Response

While this compound shows promise as a therapeutic agent, certain studies have reported potential cytotoxic effects and immune responses associated with its use. Notably, some phosphorothioate ASOs can induce innate immune activation, leading to unwanted side effects . Understanding these responses is critical for optimizing the therapeutic index of such compounds.

Study 1: Efficacy in Disease Models

In a study examining the efficacy of modified ASOs in a Huntington's disease model, this compound demonstrated significant downregulation of mutant huntingtin mRNA in patient-derived cells. The study highlighted the compound's potential for allele-selective targeting, which is crucial for minimizing off-target effects .

Study 2: Pharmacokinetic Evaluation

A pharmacokinetic evaluation involving rats revealed that oligonucleotides with 2'-O-MOE modifications exhibited enhanced stability and bioavailability compared to traditional phosphorothioate oligodeoxynucleotides. This study provided insights into the optimal dosing strategies for achieving therapeutic concentrations in target tissues .

Q & A

Q. What are the optimal synthetic routes for preparing S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate with high purity?

Q. Which analytical techniques are most effective for characterizing this compound?

Q. How does the 2-methoxyethyl (MOE) modification influence the pharmacokinetics of phosphorothioates in cross-species studies?

- Methodological Answer : MOE-modified phosphorothioates exhibit prolonged plasma half-life and enhanced tissue distribution due to increased resistance to nucleases. In vivo studies in rodents and primates show:

-

Plasma half-life : 15–30 hours (vs. 1–2 hours for unmodified analogs) .

-

Tissue accumulation : Liver and kidney show the highest uptake, measured via LC-MS/MS .

Species-specific differences arise from variations in protein binding (e.g., rodent vs. primate albumin affinity) .- Data Table : Pharmacokinetic Parameters of MOE-Modified Oligonucleotides

| Species | Half-Life (h) | Cmax (μg/mL) | AUC (μg·h/mL) | Reference |

|---|---|---|---|---|

| Rat | 25.3 | 12.8 | 320 | |

| Monkey | 29.7 | 10.5 | 298 |

Q. What strategies resolve contradictions in reported bioactivity data for phosphorothioates with MOE modifications?

- Methodological Answer : Contradictions often stem from stereochemical variability or batch-to-batch impurities. Approaches include:

- Stereochemical control : Use chiral auxiliaries or enzymes to synthesize stereochemically pure isomers (e.g., Li et al., 2017 achieved >95% enantiomeric purity via asymmetric catalysis) .

- Batch validation : Rigorous QC protocols (e.g., chiral HPLC, ICP-MS for sulfur content) ensure consistency .

- In vitro/in vivo correlation : Validate cellular assays (e.g., luciferase reporter systems) with pharmacokinetic data .

Q. How does the decyl chain length impact the membrane permeability of this compound?

- Methodological Answer : Longer alkyl chains (e.g., decyl vs. ethyl) enhance lipophilicity, improving membrane permeability. Experimental validation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.